![molecular formula C11H14O4 B179827 Gentisic acid tert-butyl ester CAS No. 154715-77-2](/img/structure/B179827.png)
Gentisic acid tert-butyl ester
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Overview
Description
Gentisic acid tert-butyl ester (GATE) is a chemical compound that is widely used in scientific research due to its unique properties. It is a derivative of gentisic acid, which is a naturally occurring compound found in many fruits and vegetables. GATE is a white crystalline powder that is soluble in organic solvents. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
Gentisic acid tert-butyl ester exerts its biological effects through multiple mechanisms. It has been shown to scavenge free radicals and protect cells from oxidative stress. Gentisic acid tert-butyl ester also inhibits the activity of certain enzymes and proteins involved in inflammation and cancer. Furthermore, Gentisic acid tert-butyl ester has been shown to modulate the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Gentisic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and DNA damage. Gentisic acid tert-butyl ester also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Gentisic acid tert-butyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
Gentisic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Gentisic acid tert-butyl ester is also relatively non-toxic, making it a safe choice for in vitro and in vivo experiments. However, one limitation of Gentisic acid tert-butyl ester is its poor solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on Gentisic acid tert-butyl ester. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is its potential as a natural antioxidant in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of Gentisic acid tert-butyl ester and its potential interactions with other compounds.
Synthesis Methods
Gentisic acid tert-butyl ester can be synthesized by esterification of gentisic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds at room temperature and yields a high purity product. The synthesis of Gentisic acid tert-butyl ester is relatively simple and cost-effective, making it a popular choice for research purposes.
Scientific Research Applications
Gentisic acid tert-butyl ester has been extensively studied for its potential applications in various scientific fields. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Gentisic acid tert-butyl ester has also been used as a probe to study the mechanism of action of certain enzymes and proteins. In addition, it has been used as a precursor for the synthesis of other compounds with potential biological activity.
properties
CAS RN |
154715-77-2 |
---|---|
Product Name |
Gentisic acid tert-butyl ester |
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3 |
InChI Key |
VQGTYFGVHQDLGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |
synonyms |
Benzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester |
Origin of Product |
United States |
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